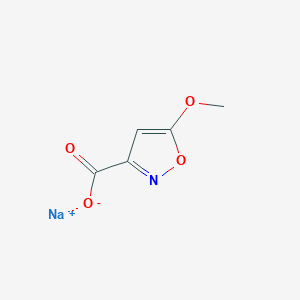

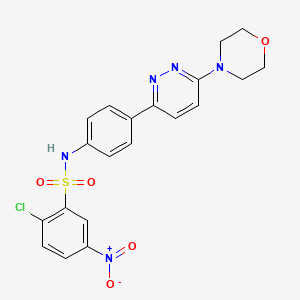

![molecular formula C22H14Cl4N2O3S B2629083 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole CAS No. 477712-72-4](/img/structure/B2629083.png)

3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a sulfonyl group, and two dichlorobenzyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The sulfonyl group would be attached to one of the carbon atoms of the pyrazole ring, and the dichlorobenzyl groups would be attached to the other carbon atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, the sulfonyl group, and the dichlorobenzyl groups could all potentially participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dichlorobenzyl groups could potentially make the compound more lipophilic, which could affect its solubility and stability .

Scientific Research Applications

Antioxidant Capacity Assays

The study by Ilyasov et al. (2020) sheds light on the ABTS/PP decolorization assay, which is crucial in understanding the antioxidant capacity of compounds, including potentially 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole. This review elucidates the reaction pathways underlying the ABTS assay, highlighting the formation of coupling adducts by some antioxidants, which might include compounds with similar structures to the one . The specificity and relevance of these oxidation products require further exploration, especially in comparing antioxidants, providing a pathway for assessing similar compounds' antioxidant capacities (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Heterocyclic Compounds Synthesis

Gomaa and Ali (2020) review the synthesis and application of heterocyclic compounds, emphasizing the structural and chemical versatility offered by such frameworks for developing new pharmaceuticals and dyes. This review may provide insight into the synthetic utility of 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole as a building block for heterocyclic compounds, owing to its complex structure and potential reactivity (Gomaa & Ali, 2020).

Sulfonamide Inhibitors

The paper by Gulcin and Taslimi (2018) provides a comprehensive review of sulfonamide inhibitors, highlighting their importance in drug development for a variety of diseases, including bacterial infections, cancer, and Alzheimer’s disease. This context could be relevant for understanding the therapeutic potential of sulfonamide groups within compounds like 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole, especially in designing inhibitors targeting specific enzymes or receptors (Gulcin & Taslimi, 2018).

Pyrazole Heterocycles Synthesis

The synthesis of pyrazole heterocycles, as outlined by Dar and Shamsuzzaman (2015), demonstrates the significant role of pyrazole cores in medicinal chemistry, given their wide range of biological activities. This review could offer strategies for synthesizing and modifying compounds like 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole to enhance their bioactivity or to explore new therapeutic avenues (Dar & Shamsuzzaman, 2015).

Oxidative Enzyme Applications

Husain and Husain (2007) explore the use of oxidative enzymes and redox mediators in treating organic pollutants, indicating a potential area of application for complex organic compounds, possibly including 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole. This research area could be relevant for environmental cleanup efforts, especially in degrading recalcitrant compounds in wastewater (Husain & Husain, 2007).

Mechanism of Action

Target of action

Compounds with a pyrazole core are known for their diverse pharmacological effects . The specific targets of “3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole” would depend on the specific functional groups and their spatial arrangement on the molecule.

Mode of action

The mode of action would depend on the specific targets of the compound. For example, it might bind to a specific receptor or enzyme, altering its function and leading to downstream effects .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, it might lead to changes in cell signaling, gene expression, or cell function .

properties

IUPAC Name |

3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(2,5-dichlorophenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl4N2O3S/c23-16-5-4-15(20(26)11-16)13-31-18-3-1-2-14(10-18)21-8-9-28(27-21)32(29,30)22-12-17(24)6-7-19(22)25/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMDBHZWLXHBIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

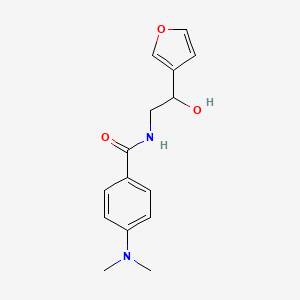

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2629002.png)

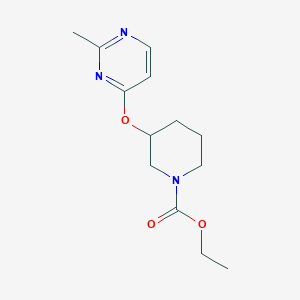

![4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B2629004.png)

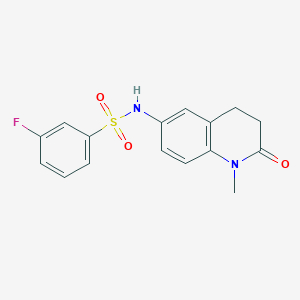

![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629006.png)

![2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2629013.png)

![(3,4-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2629017.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2629019.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide](/img/structure/B2629021.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2629022.png)